Retra
Overview
Description
It is particularly effective in inhibiting the growth of tumor cells that bear mutant p53, a protein that plays a crucial role in regulating the cell cycle and preventing cancer . RETRA hydrochloride works by activating p73, a protein related to p53, thereby restoring the tumor-suppressing functions that are lost in mutant p53-bearing cells .
Preparation Methods
The synthesis of RETRA hydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of 2-[(4,5-dihydro-2-thiazolyl)thio]-1-(3,4-dihydroxyphenyl)ethanone.
Reaction Conditions: The reaction typically involves the use of thiazole derivatives and phenolic compounds under controlled conditions.
Industrial Production: Industrial production methods for this compound hydrochloride are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
RETRA hydrochloride undergoes several types of chemical reactions:
Oxidation: this compound hydrochloride can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: Substitution reactions can take place at the thiazole ring.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of this compound hydrochloride
Scientific Research Applications
RETRA hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of thiazole derivatives.
Biology: this compound hydrochloride is used to study the role of p53 and p73 in cell cycle regulation and apoptosis.
Medicine: It is being investigated as a potential therapeutic agent for cancers that involve mutant p53.
Industry: This compound hydrochloride is used in the development of antitumor drugs and related research
Mechanism of Action
The mechanism of action of RETRA hydrochloride involves the activation of p73, a protein related to p53. This compound hydrochloride increases the expression level of p73 and releases it from the inhibitory complex with mutant p53. This activation leads to the transcriptional upregulation of p53-responsive genes and induces the activation of effector caspases 3 and 7, resulting in apoptosis of tumor cells .
Comparison with Similar Compounds
RETRA hydrochloride is unique in its ability to specifically target mutant p53-bearing tumor cells. Similar compounds include:
PRIMA-1: Another compound that targets mutant p53 but works through a different mechanism.
Nutlin-3: A compound that inhibits the interaction between p53 and MDM2, leading to the activation of p53.
RITA: A compound that binds to p53 and prevents its degradation, thereby restoring its tumor-suppressing functions
This compound hydrochloride stands out due to its specific activation of p73 and its effectiveness in mutant p53-bearing cells.
Properties
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S2.ClH/c13-8-2-1-7(5-9(8)14)10(15)6-17-11-12-3-4-16-11;/h1-2,5,13-14H,3-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAVDVMJZKDBIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)C2=CC(=C(C=C2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676881 | |
Record name | 2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-52-3, 1036069-26-7 | |
Record name | Ethanone, 2-[(4,5-dihydro-2-thiazolyl)thio]-1-(3,4-dihydroxyphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1173023-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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